molecular formula C20H37N3O3S B4260304 [1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

[1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

Cat. No.: B4260304
M. Wt: 399.6 g/mol
InChI Key: PHLNTEXVJMQUFB-UHFFFAOYSA-N
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Description

[1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound featuring an imidazole ring, a piperidine ring, and a sulfonyl group

Properties

IUPAC Name

[1-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O3S/c1-4-5-12-23-19(15-22-11-7-6-10-18(22)16-24)14-21-20(23)27(25,26)13-8-9-17(2)3/h14,17-18,24H,4-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNTEXVJMQUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the piperidine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The imidazole ring is known for its role in biological systems, including enzyme active sites .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .

Industry

Industrially, the compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of [1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [1-Butyl-2-[(4-methylpentyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole]
  • [2-[({1-Butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol]

Uniqueness

Compared to similar compounds, [1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

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